molecular formula C24H19BrN4O2 B11709795 4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11709795
M. Wt: 475.3 g/mol
InChI Key: OSNRWQQUEDHMDV-BOHSUASASA-N
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Description

4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-[(4-methoxyphenyl)methylidene]amino-4-phenyl-1H-imidazole-2-amine under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. The resulting product is then purified through recrystallization.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. In biological systems, it can form complexes with metal ions, which then interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways . The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL include other Schiff bases and imidazole derivatives. For example:

The uniqueness of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various scientific fields.

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H19BrN4O2/c1-31-21-10-7-17(8-11-21)14-27-29-16-22(18-5-3-2-4-6-18)28-24(29)26-15-19-13-20(25)9-12-23(19)30/h2-16,30H,1H3/b26-15+,27-14+

InChI Key

OSNRWQQUEDHMDV-BOHSUASASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Origin of Product

United States

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